2-Propynenitrile, 3-(2,6-difluorophenyl)-
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Overview
Description
2-Propynenitrile, 3-(2,6-difluorophenyl)- is an organic compound with the molecular formula C₉H₃F₂N It is characterized by the presence of a propynenitrile group attached to a difluorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propynenitrile, 3-(2,6-difluorophenyl)- typically involves the use of Suzuki–Miyaura coupling reactions. This method is widely applied for forming carbon–carbon bonds and is known for its mild reaction conditions and functional group tolerance . The reaction involves the coupling of a boron reagent with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of 2-Propynenitrile, 3-(2,6-difluorophenyl)- may involve similar coupling reactions on a larger scale, utilizing optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and solvent, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Propynenitrile, 3-(2,6-difluorophenyl)- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound.
Scientific Research Applications
2-Propynenitrile, 3-(2,6-difluorophenyl)- has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Propynenitrile, 3-(2,6-difluorophenyl)- exerts its effects involves interactions with specific molecular targets and pathways. These interactions may include binding to enzymes or receptors, leading to changes in biochemical processes. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-Propynenitrile, 3-fluoro-: Similar structure but with a single fluorine atom.
2-Propenenitrile: Lacks the difluorophenyl group.
Uniqueness
2-Propynenitrile, 3-(2,6-difluorophenyl)- is unique due to the presence of the difluorophenyl group, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
904684-28-2 |
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Molecular Formula |
C9H3F2N |
Molecular Weight |
163.12 g/mol |
IUPAC Name |
3-(2,6-difluorophenyl)prop-2-ynenitrile |
InChI |
InChI=1S/C9H3F2N/c10-8-4-1-5-9(11)7(8)3-2-6-12/h1,4-5H |
InChI Key |
MHTSAQXWVFCJBO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C#CC#N)F |
Origin of Product |
United States |
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